molecular formula C24H22ClN3O2S B11201664 3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11201664
M. Wt: 452.0 g/mol
InChI Key: VMXASDXWXBBOGP-UHFFFAOYSA-N
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Description

3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of aromatic rings, a furan ring, and a thieno[3,2-e]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves multiple steps, including the formation of the thieno[3,2-e]pyridine core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
  • 3-amino-N-(3-chloro-2-methylphenyl)benzamide

Uniqueness

Compared to similar compounds, 3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H22ClN3O2S

Molecular Weight

452.0 g/mol

IUPAC Name

6-amino-N-(3-chloro-2-methylphenyl)-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C24H22ClN3O2S/c1-13-15(25)8-5-10-16(13)27-23(29)22-21(26)20-19(18-11-6-12-30-18)14-7-3-2-4-9-17(14)28-24(20)31-22/h5-6,8,10-12H,2-4,7,9,26H2,1H3,(H,27,29)

InChI Key

VMXASDXWXBBOGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N

Origin of Product

United States

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